Dexpanthenol

Catalog No.
S525786
CAS No.
81-13-0
M.F
C9H19NO4
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexpanthenol

CAS Number

81-13-0

Product Name

Dexpanthenol

IUPAC Name

(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1

InChI Key

SNPLKNRPJHDVJA-ZETCQYMHSA-N

SMILES

Array

solubility

Freely soluble in methanol, water, alcohol; slightly soluble in ether
Very soluble in ethanol, methanol; slightly soluble in ethyl ether
Slightly soluble in glycerin
1000 mg/mL

Synonyms

(+)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide, Bepanthen, butanamide, 2,4-dihydroxy-n-(3-hydroxypropyl)-3,3-dimethyl-, (+--)-, Corneregel, D-panthenol, dexpanthenol, Dexpanthenol Heumann, DL-panthenol, Ilopan, Marolderm, NasenSpray ratiopharm Panthenol, Nasicur, Otriven Dexpanthenol, Pan Rhinol, Pan-Ophtal, panthenol, Panthenol Braun, Panthenol Jenapharm, Panthenol LAW, Panthenol Lichtenstein, panthenol von ct, Panthenol-ratiopharm, Panthoderm, Panthogenat, pantothenol, Repa-Ophtal, Rhinoclir, Siozwo SANA, Ucee D, Urupan, Wund- und Heilsalbe LAW

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCO)O

The exact mass of the compound Dexpanthenol is 205.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.87 mfreely soluble in methanol, water, alcohol; slightly soluble in ethervery soluble in ethanol, methanol; slightly soluble in ethyl etherslightly soluble in glycerinin water, 1.6x10+6 mg/l at 25 °c /miscible/ (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Supplementary Records. It belongs to the ontological category of amino alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Moisturizing and Skin Barrier Enhancement

  • Hydration and Reduced Water Loss: Studies show dexpanthenol acts as a humectant, attracting and retaining moisture in the skin []. This improves skin hydration and reduces transepidermal water loss (TEWL), a measure of water evaporation from the skin [].
  • Improved Barrier Function: Dexpanthenol is believed to enhance the skin's barrier function by increasing the mobility of crucial components in the stratum corneum (outermost layer) []. This strengthens the barrier against irritants and improves overall skin health [].

Wound Healing Properties

  • Cellular Proliferation and Re-epithelialization: Research suggests dexpanthenol promotes the proliferation of fibroblasts, the cells responsible for collagen production, which is crucial for wound healing []. Additionally, it may accelerate re-epithelialization, the process of new skin cell formation [].
  • Anti-inflammatory Effects: Studies indicate dexpanthenol may possess anti-inflammatory properties, potentially reducing inflammation at the wound site and promoting faster healing [].

Dexpanthenol is a derivative of pantothenic acid, also known as Vitamin B5, and serves as its alcohol analog. It is a clear, viscous liquid that is hygroscopic, meaning it has the ability to attract and retain moisture. Dexpanthenol is rapidly absorbed through the skin and mucous membranes, where it is oxidized to pantothenic acid, an essential component of coenzyme A. This compound plays a critical role in various biological processes, including protein metabolism and cellular growth .

Dexpanthenol's primary mechanism of action involves its conversion to pantothenic acid, which is then incorporated into Coenzyme A (CoA) []. CoA acts as a vital cofactor in numerous enzymatic reactions, particularly those involved in carbohydrate, protein, and fat metabolism.

In the skin, dexpanthenol appears to promote wound healing by stimulating fibroblast proliferation (growth of connective tissue cells) and accelerating re-epithelialization (renewal of the skin's surface layer) [].

Physical and Chemical Properties

  • Melting point: 75-77 °C [].
  • Boiling point: Decomposes at high temperatures [].
  • Solubility: Highly soluble in water, slightly soluble in alcohol [].
  • Appearance: White to slightly yellow viscous liquid [].

Dexpanthenol undergoes enzymatic cleavage to form pantothenic acid, which is vital for synthesizing coenzyme A. The chemical formula for dexpanthenol is C₉H₁₉NO₄. It exhibits moderate solubility in water and alcohol but is insoluble in fats and oils . Upon heating or decomposition, dexpanthenol can emit toxic fumes, including nitrogen oxides, indicating that it should be handled with care in laboratory settings .

Dexpanthenol has demonstrated several biological activities:

  • Wound Healing: It promotes fibroblast proliferation and accelerates re-epithelialization, which are crucial for wound healing .
  • Moisturization: As a humectant, it attracts moisture to the skin, improving hydration and elasticity .
  • Anti-inflammatory Properties: Dexpanthenol exhibits anti-inflammatory effects, making it beneficial in treating various dermatological conditions .

Dexpanthenol can be synthesized through the reaction of d(-)-α-hydroxy-β,β-dimethyl-gamma-butyric acid lactone with 3-hydroxypropylamine in a methanol solution. The process involves stirring the mixture at controlled temperatures until the reaction completes, followed by purification steps to yield a colorless, viscous oil that is soluble in water .

Dexpanthenol is widely used across various industries:

  • Pharmaceuticals: It is included in ointments and creams for treating skin irritations, burns, and diaper rash .
  • Cosmetics: Found in lotions, shampoos, and conditioners, dexpanthenol enhances moisture retention and improves hair texture .
  • Food Industry: As a food additive, it contributes to nutritional supplementation due to its role as a provitamin .

Dexpanthenol interacts positively with other compounds to enhance its efficacy:

  • Combined with Allantoin: Often used together in topical formulations for improved skin hydration and healing properties .
  • In Dermatological Products: Its penetration-enhancing properties allow for better absorption of other active ingredients in topical applications .

Dexpanthenol shares similarities with several other compounds derived from the Vitamin B complex. Below are some comparable compounds along with their unique features:

CompoundSimilaritiesUnique Features
Pantothenic AcidPrecursor to coenzyme AEssential vitamin involved in energy metabolism
PanthenolAlcohol analog of pantothenic acidExists as a racemic mixture; only dextrorotatory form is biologically active
AllantoinUsed for skin healingPromotes cell proliferation and tissue regeneration
NiacinamideVitamin B derivativeKnown for anti-inflammatory effects and skin barrier enhancement

Dexpanthenol stands out due to its specific role as an active form of panthenol that directly participates in biological processes essential for skin health and wound healing.

Fermentation Biotechnology Approaches

Fermentation biotechnology represents a rapidly advancing field for sustainable dexpanthenol production, utilizing genetically engineered microorganisms to convert renewable feedstocks into high-value pharmaceutical intermediates [11] [12]. Recent breakthroughs in metabolic engineering have demonstrated the feasibility of direct dexpanthenol biosynthesis from glucose and 3-aminopropanol using engineered Escherichia coli strains [11].

The most advanced fermentation approach involves comprehensive metabolic engineering of Escherichia coli to establish de novo biosynthetic pathways for dexpanthenol production [11]. This methodology achieved remarkable titers of 13.2 grams per liter in fed-batch fermentation using a 5-liter bioreactor system [11]. The engineered strain incorporated multiple modifications including enhanced pantothenate synthase activity, optimized cofactor regeneration pathways, and improved substrate utilization capabilities [11].

Optimized fermentation conditions play a crucial role in maximizing dexpanthenol production efficiency [13] [12]. Statistical optimization studies using Plackett-Burman design and Box-Behnken design methodologies identified glucose concentration (56.0 g/L), β-alanine supplementation (2.25 g/L), and ammonium sulfate concentration (11.8 g/L) as critical factors influencing production titers [13] [12]. Fed-batch fermentation strategies incorporating isoleucine feeding significantly enhanced productivity, achieving 4.66-fold increases in final product concentrations compared to batch cultivation methods [13] [12].
Alternative fermentation approaches utilize different microbial platforms and substrate combinations [14] [15]. Bacillus subtilis strains have been employed for direct pantothenic acid production from plant-derived sugars, offering environmentally sustainable production pathways with reduced carbon footprints [4] [16]. These bio-based processes eliminate the need for chemical resolution steps and utilize renewable carbon sources derived from atmospheric carbon dioxide [4] [16].

Innovative biotechnological approaches incorporate enzyme cascade systems for efficient dexpanthenol synthesis [6] [8]. Three-enzyme cascade reactions utilizing L-pantolactone dehydrogenase, conjugated polyketone reductase, and glucose dehydrogenase have been co-expressed in Escherichia coli BL21(DE3) strains to serve as whole-cell biocatalysts [6] [8]. Under optimized conditions, these systems achieved 36-hour deracemization of 1.25 M DL-pantolactone substrate, yielding D-pantolactone with 98.6% enantiomeric excess [6] [8].

Recent developments in fermentation technology have focused on improving substrate utilization and metabolic flux distribution [14] [17]. Advanced metabolic engineering strategies include blocking competing metabolic pathways, enhancing pyruvate biosynthesis, relieving feedback inhibition mechanisms, and modifying essential biosynthetic genes [17]. These comprehensive approaches have demonstrated significant improvements in production efficiency, with engineered strains achieving 62.82 grams per liter D-pantothenic acid production in optimized bioreactor systems [17].

Industrial Scale Manufacturing Processes

Industrial-scale dexpanthenol manufacturing represents a sophisticated integration of chemical synthesis, process optimization, and quality control systems designed to meet pharmaceutical and cosmetic industry requirements [18] [19]. Current global production capacity exceeds 25,000 kilograms annually, with Germany alone accounting for significant consumption levels of approximately 0.305 grams per capita [20] [16].

The standard industrial manufacturing process follows a well-established sequence of unit operations beginning with condensation reactions between 3-amino-1-propanol and DL-pantoyl lactone [18]. The process flowchart includes sequential steps of condensation, filtration, crystallization, centrifugation, sieving, drying, and final quality testing to ensure product specifications [18]. Methanol and acetyl acetate serve as key processing solvents, with reprocessing capabilities incorporated to maximize yield efficiency [18].

Advanced industrial processes have adopted hybrid chemical-biological approaches to enhance sustainability and reduce environmental impact [4] [21]. These methods combine fermentatively produced pantothenic acid with optimized chemical conversion steps, enabling direct production of calcium D-pantothenate without requiring resolution procedures [4] [16]. The innovative bio-based processes utilize renewable resources in microbial fermentation systems, generating products with quality characteristics equivalent to naturally sourced materials [16].

Process optimization strategies in industrial manufacturing focus on multiple critical parameters including temperature control, pH management, substrate concentrations, and reaction kinetics [22] [23]. Quality control systems ensure compliance with United States Pharmacopeia and European Pharmacopoeia standards, requiring dexpanthenol content between 94.5% and 98.5% with specific pantolactone content limitations [24]. Storage requirements mandate tight container preservation at controlled temperatures of 2-8°C to maintain product stability over shelf life periods of 2-3 years [24].

Large-scale biocatalytic production systems have demonstrated significant potential for sustainable industrial implementation [9] [10] [23]. Solvent-free biocatalytic synthesis utilizing immobilized lipases has been successfully scaled from laboratory quantities of 0.5 grams to industrial scales of 500 grams [9] [10]. These processes achieve remarkable efficiency improvements including 5-fold reductions in biocatalyst requirements when coupled with vacuum systems, while maintaining yields of 87-95% and enabling enzyme recovery and reuse for multiple operational cycles [9] [10].

Economic optimization in industrial manufacturing considers multiple factors including raw material costs, energy consumption, waste generation, and downstream processing requirements [19] [23]. Process intensification methodologies have successfully reduced material usage through improved atom economy, enhanced reaction mass efficiency, and minimized environmental impact as measured by established green chemistry metrics [23]. Modern manufacturing facilities incorporate automation systems to reduce labor costs and improve production consistency while maintaining strict quality standards throughout the manufacturing process [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Hygroscopic oil
Viscous liquid
Clear viscous, somewhat hygroscopic liquid ... Some crystallization may occur on standing

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

205.13140809 Da

Monoisotopic Mass

205.13140809 Da

Boiling Point

Decomposes
BP: 118-120 °C at 0.02 mm Hg; somewhat hygroscopic; easily decomposes on distillation.

Heavy Atom Count

14

Taste

Slightly bitter taste

Density

1.2 at 20 °C/20 °C

LogP

log Kow = -1.92 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxide/.

Appearance

Clear liquid

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1O6C93RI7Z

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 294 of 299 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Injection: Prophylactic use immediately after major abdominal surgery to minimize the possibility of paralytic ileus. Intestinal atony causing abdominal distention; postoperative or postpartum retention of flatus, or postoperative delay in resumption of intestinal motility; paralytic ileus. Topical: This medication is used as a moisturizer to treat or prevent dry, rough, scaly, itchy skin and minor skin irritations (e.g., diaper rash, skin burns from radiation therapy).

Therapeutic Uses

Dexpanthenol (topical) relieves itching and aids healing of skin in mild eczemas and dermatoses; itching skin, minor wounds, stings, bites, poison ivy, poison oak (dry sage) and minor skin irritations. Also, used in infants and children for diaper rash, chafing and mild skin irritations.
Prophylactic use immediately after major abdominal surgery to minimize the possibility of paralytic ileus. Intestinal atony causing abdominal distention; postoperative or post partum retention of flatus, or post operative delay in resumption of intestinal motility; paralytic ileus.
Vet: ... Dexpanthenol ... /is/ often used as source of B5. Only the D-isomers are active biologically, but dl-isomers are often used ... Equivalents: 1 g D-pantothenic acid = 936 mg D-dexpanthenol.
/Exptl Use (Vet)/: The effect of B-complex vitamin on experimental liver damage in rats was studied. Ip injection of panthenol inhibited initial deposit of lipids after having removed 2/3 of the regenerating fatty liver in rats.
For more Therapeutic Uses (Complete) data for Dexpanthenol (13 total), please visit the HSDB record page.

Pharmacology

Pantothenic acid is a precursor of coenzyme A, which serves as a cofactor for a variety of enzyme-catalyzed reactions involving transfer of acetyl groups. The final step in the synthesis of acetylcholine consists of the choline acetylase transfer of acetyl group from acetylcoenzyme A to choline. Acetylcholine is the neurohumoral transmitter in the parasympathetic system and as such maintains the normal functions of the intestine. Decrease in acetylcholine content would result in decreased peristalsis and in extreme cases adynamic ileus.
Dexpanthenol is an alcoholic analogue of D-pantothenic acid and cholinergic agent. Dexpanthenol acts as a precursor of coenzyme A necessary for acetylation reactions and is involved in the synthesis of acetylcholine. Although the exact mechanism of the actions of dexpanthenol is unclear, it may enhance the effect of acetylcholine. Dexpanthenol acts on the gastrointestinal tract and increases lower intestinal motility. It is also applied topically to the skin to relieve itching and to promote healing.

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA30 - Dexpanthenol
D - Dermatologicals
D03 - Preparations for treatment of wounds and ulcers
D03A - Cicatrizants
D03AX - Other cicatrizants
D03AX03 - Dexpanthenol
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA12 - Dexpanthenol

Mechanism of Action

Dexpanthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A, which acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties.
This alcohol ... is said to increase the amount of coenzyme A available for the synthesis of acetylcholine. Increased formation of acetylcholine is thought to increase peristalsis and intestinal tone.
... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/
... Pantothenic acid, pantothenol and other derivatives ... are precursors of CoA /that/ protect cells and whole organs against peroxidative damage by increasing the content of cell glutathione...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]

Vapor Pressure

1.5X10-8 mm Hg at 25 °C (est)

Other CAS

81-13-0

Absorption Distribution and Excretion

Dexpanthenol is soluble in water and alcohol, although insoluble in fats and oil based substances. With the appropriate vehicle, Dexpanthenol is easily penetrated into the skin. Rate of penetration and absorption is reduced when Dexpanthenol is administered as an oil/water formula.
Milk of nursing mothers receiving a normal diet contains about 2 ug of pantothenic acid per mL. About 70% of an oral dose of pantothenic acid is excreted unchanged in urine and about 30% in feces.
Dexpanthenol is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A. Highest concentrations are found in the liver, adrenal glands, heart, and kidneys.
Dexpanthenol is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A. Highest concentrations are found in the liver, adrenal glands, heart, and kidneys. Milk of nursing mothers receiving a normal diet contains about 2 ug of pantothenic acid per mL. About 70% of an oral dose of pantothenic acid is excreted unchanged in urine and about 30% in feces.

Metabolism Metabolites

Dexpanthenol is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A.
Dexpanthenol is converted to pantothenic acid ... which then produces acetylcholine.

Wikipedia

Panthenol

Drug Warnings

Administration of dexpanthenol injection directly into the vein is not advised.
One case of heartburn and a few cases of GI cramps have been reported after dexpanthenol administration. Allergic reactions to dexpanthenol have been reported occasionally; however, these reactions have not been directly attributed to the drug. Although isolated reports of itching, tingling, difficulty in breathing, erythema, generalized dermatitis, urticaria, temporary respiratory difficulty (when dexpanthenol injection was administered 5 minutes after succinylcholine had been discontinued), hypotension, persistent (up to 10 days) diarrhea, and agitation have been associated with use of dexpanthenol injection, a causal relationship to the drug has not been established.
It is not known whether dexpanthenol can cause fetal harm when administered to pregnant women. Dexpanthenol injection should be used during pregnancy only when clearly needed.
Dexpanthenol injection should not be used for the management of mechanical obstruction; in these patients, therapy should be directed mainly at correcting the obstruction. The manufacturer of dexpanthenol injection cautions that the management of adynamic ileus includes correction of fluid and electrolyte abnormalities (especially hypokalemia), anemia, and hypoproteinemia; treatment of infection; avoidance of drugs that decrease GI motility; and decompression of the GI tract using nasogastric suction or a long intestinal tube when there is considerable distention.
For more Drug Warnings (Complete) data for Dexpanthenol (9 total), please visit the HSDB record page.

Biological Half Life

Half life have not been reported

Use Classification

EPA Safer Chemical Functional Use Classes -> Skin Conditioning Agents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Hair conditioning; Skin conditioning; Antistatic

Methods of Manufacturing

Prepared by the addition of propanolamine to optically active alpha,gamma-dihydroxy-beta,beta-dimethylbutyrolactone.

General Manufacturing Information

Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (2R)-: ACTIVE
Only the D(+)- form has vitamin activity.
Equivalencies: 1 g D-dexpanthenol is equiv to 1068 mg D-pantothenic acid; 1 g D-pantothenic acid is equiv to 936 mg D-dexpanthenol; 1 g D-dexpanthenol is equiv to 1181 mg D-sodium pantothenate
Incompatibilities: dexpanthenol is incompatible with protein hydrolysate /From table/
The dextrorotatory isomer of the alcohol analogue of pantothenic acid

Analytic Laboratory Methods

Analyte: dexpanthenol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: dexpanthenol; matrix: chemical identification; procedure: reaction with sodium hydroxide; addition of cupric sulfate indicator; development of a deep blue color
Analyte: dexpanthenol; matrix: chemical identification; procedure: reaction with hydrochloric acid, hydroxylamine hydrochloride and sodium hydroxide; addition of ferric chloride indicator; development of a purplish red color
Analyte: dexpanthenol; matrix: chemical purity; procedure: reaction with perchloric acid; addition of crystal violet indicator; titration potassium biphthalate solution to a blue-green endpoint
For more Analytic Laboratory Methods (Complete) data for Dexpanthenol (11 total), please visit the HSDB record page.

Storage Conditions

Dexpanthenol injection should be protected from freezing & excessive heat.

Interactions

It has been reported that dexpanthenol prolonged the muscle relaxant effects of succinylcholine; however, a controlled trial failed to show this effect. The manufacturers recommend that dexpanthenol not be administered within 1 hour of succinylcholine.
Pantothenol increased the toxic and paralyzing action of D-tubocurarine but did not protect pigeons against lethal doses of curare. It did not stimulate respiration and muscle activity in rabbits which had been blocked by curare.
On theoretical grounds, the manufacturers of dexpanthenol recommend that the drug not be given with or within 12 hours after administration of neostigmine or other parasympathomimetic drugs. Although the clinical importance has not been established, the miotic effects of anticholinesterase ophthalmic preparations (e.g., echothiophate iodide (no longer commercially available in the US), isoflurophate) reportedly may be potentiated by pantothenic acid.
The manufacturers also warn that rare cases of allergic reactions of unknown cause have occurred during concomitant use of dexpanthenol injection and antibiotics, opiates, and barbiturates.
For more Interactions (Complete) data for Dexpanthenol (9 total), please visit the HSDB record page.

Stability Shelf Life

Reasonably stable to usual sterilization time and temp in aqueous solution at pH 3.0-4.0; long heating causes racemization.
Usually more stable than salts of pantothenic acid if pH can be adjusted between 3 and 5.
Panthenol is most stable form of pantothenic acid in liquid products

Dates

Last modified: 08-15-2023
1: Oguz A, Uslukaya O, Alabalık U, Turkoglu A, Kapan M, Bozdag Z. Topical N-acetylcysteine improves wound healing comparable to dexpanthenol: an experimental study. Int Surg. 2015 Apr;100(4):656-61. doi: 10.9738/INTSURG-D-14-00227.1. Epub 2015 Jan 13. PubMed PMID: 25583306; PubMed Central PMCID: PMC4400934.
2: Yardimci I, Karakan T, Resorlu B, Doluoglu OG, Ozcan S, Aydın A, Demirbas A, Unverdi H, Eroglu M. The effect of intraurethral dexpanthenol on healing and fibrosis in rats with experimentally induced urethral trauma. Urology. 2015 Jan;85(1):274.e9-13. doi: 10.1016/j.urology.2014.09.038. PubMed PMID: 25530405.
3: Lopez-Lopez J, Jan-Pallí E, lez-Navarro BG, Jané-Salas E, Estrugo-Devesa A, Milani M. Efficacy of chlorhexidine, dexpanthenol, allantoin and chitosan gel in comparison with bicarbonate oral rinse in controlling post-interventional inflammation, pain and cicatrization in subjects undergoing dental surgery. Curr Med Res Opin. 2015 Dec;31(12):2179-83. doi: 10.1185/03007995.2015.1108909. Epub 2015 Nov 4. Erratum in: Curr Med Res Opin. 2016;32(2):395. Lope-Lopez, Jose [corrected to Lopez-Lopez, Jose]; González-Navarro, Beatriz [corrected to lez-Navarro, Beatriz Gonzá]. PubMed PMID: 26471464.
4: Koç ZP, İn E, Karslioğlu İ, Üçer Ö, Canpolat S. Evaluation of the preventive effect of dexpanthenol in radiation injury by lung perfusion scintigraphy: a preclinical experimental model of radiation injury. Nucl Med Commun. 2015 Dec;36(12):1227-32. doi: 10.1097/MNM.0000000000000392. PubMed PMID: 26509715.
5: Hsu KH, de la Jara PL, Ariyavidana A, Watling J, Holden B, Garrett Q, Chauhan A. Release of betaine and dexpanthenol from vitamin E modified silicone-hydrogel contact lenses. Curr Eye Res. 2015 Mar;40(3):267-73. doi: 10.3109/02713683.2014.917192. Epub 2014 May 15. PubMed PMID: 24833321.
6: Celebi S, Tepe C, Yelken K, Celik O. Efficacy of dexpanthenol for pediatric post-tonsillectomy pain and wound healing. Ann Otol Rhinol Laryngol. 2013 Jul;122(7):464-7. PubMed PMID: 23951700.
7: Karadag A, Ozdemir R, Kurt A, Parlakpinar H, Polat A, Vardi N, Taslidere E, Karaman A. Protective effects of dexpanthenol in an experimental model of necrotizing enterocolitis. J Pediatr Surg. 2015 Jul;50(7):1119-24. doi: 10.1016/j.jpedsurg.2014.10.053. Epub 2014 Nov 7. PubMed PMID: 25783305.
8: Heise R, Skazik C, Marquardt Y, Czaja K, Sebastian K, Kurschat P, Gan L, Denecke B, Ekanayake-Bohlig S, Wilhelm KP, Merk HF, Baron JM. Dexpanthenol modulates gene expression in skin wound healing in vivo. Skin Pharmacol Physiol. 2012;25(5):241-8. doi: 10.1159/000341144. Epub 2012 Jun 29. PubMed PMID: 22759998.
9: Censabella S, Claes S, Orlandini M, Braekers R, Thijs H, Bulens P. Retrospective study of radiotherapy-induced skin reactions in breast cancer patients: reduced incidence of moist desquamation with a hydroactive colloid gel versus dexpanthenol. Eur J Oncol Nurs. 2014 Oct;18(5):499-504. doi: 10.1016/j.ejon.2014.04.009. Epub 2014 May 28. PubMed PMID: 24877859.
10: Shanazi M, Farshbaf Khalili A, Kamalifard M, Asghari Jafarabadi M, Masoudin K, Esmaeli F. Comparison of the Effects of Lanolin, Peppermint, and Dexpanthenol Creams on Treatment of Traumatic Nipples in Breastfeeding Mothers. J Caring Sci. 2015 Dec 1;4(4):297-307. doi: 10.15171/jcs.2015.030. eCollection 2015 Dec. PubMed PMID: 26744729; PubMed Central PMCID: PMC4699508.
11: De AK, Chowdhury PP, Chattapadhyay S. Simultaneous Quantification of Dexpanthenol and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation. Scientifica (Cairo). 2016;2016:1537952. doi: 10.1155/2016/1537952. Epub 2016 Mar 3. PubMed PMID: 27042377; PubMed Central PMCID: PMC4794562.
12: Björklund S, Pham QD, Jensen LB, Knudsen NØ, Nielsen LD, Ekelund K, Ruzgas T, Engblom J, Sparr E. The effects of polar excipients transcutol and dexpanthenol on molecular mobility, permeability, and electrical impedance of the skin barrier. J Colloid Interface Sci. 2016 Oct 1;479:207-20. doi: 10.1016/j.jcis.2016.06.054. Epub 2016 Jun 23. PubMed PMID: 27388135.
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